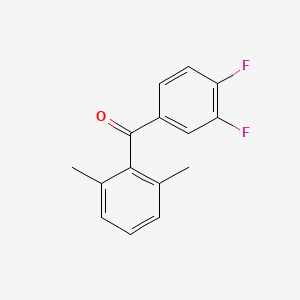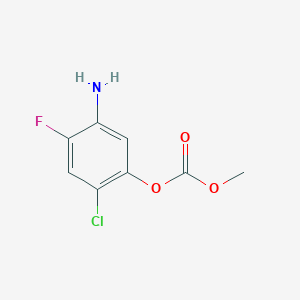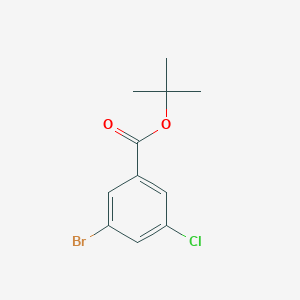
4-Bromo-2',6'-dimethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2’,6’-dimethylbenzophenone: is an organic compound with the molecular formula C15H13BrO. It is a derivative of benzophenone, where the phenyl ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2’ and 6’ positions. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2’,6’-dimethylbenzophenone typically involves the acylation of a substituted benzene substrate. One common method is the Friedel-Crafts acylation reaction, where 4-bromoacetophenone is reacted with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Reaction Conditions:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Dichloromethane or another non-polar solvent.
Catalyst: Aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2’,6’-dimethylbenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The reaction mixture is typically quenched with water, and the organic layer is separated, washed, and purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2’,6’-dimethylbenzophenone: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), solvent (e.g., ethanol or ether).
Oxidation: Potassium permanganate (KMnO4), solvent (e.g., water or acetone).
Major Products Formed
Substitution: 4-Amino-2’,6’-dimethylbenzophenone, 4-Mercapto-2’,6’-dimethylbenzophenone.
Reduction: 4-Bromo-2’,6’-dimethylbenzhydrol.
Oxidation: 4-Bromo-2’,6’-dimethylbenzophenone carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2’,6’-dimethylbenzophenone: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2’,6’-dimethylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,6-dimethylbenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
4-Bromo-2,6-dimethylbenzonitrile: Contains a nitrile group instead of a carbonyl group.
4-Bromo-2,6-dimethylphenol: Has a hydroxyl group instead of a carbonyl group.
Uniqueness:
4-Bromo-2’,6’-dimethylbenzophenone: is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBMJUOFDPISMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6317812.png)


![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6317844.png)
![N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine](/img/structure/B6317849.png)







